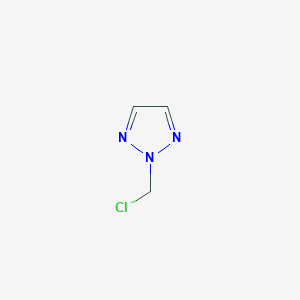

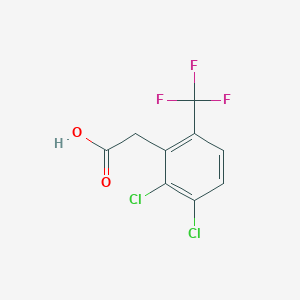

2-(Chloromethyl)-2H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-2H-1,2,3-triazole” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Applications De Recherche Scientifique

Supramolecular and Coordination Chemistry

2-(Chloromethyl)-2H-1,2,3-triazole and its derivatives are significant in supramolecular and coordination chemistry. They exhibit unique properties due to their nitrogen-rich triazole structure, enabling complexation of anions through hydrogen and halogen bonding. These properties facilitate applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Diverse Biological Activities

Triazole derivatives demonstrate a broad spectrum of biological activities. They are explored for potential uses in various therapeutic areas due to their structural versatility and ability to exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Medicinal Chemistry

In medicinal chemistry, 1,2,3-triazoles, including this compound, have been extensively studied. They play a crucial role in binding interactions with biological targets while maintaining good pharmacokinetic profiles. These properties make them valuable in the design of novel bioactive molecules (Massarotti et al., 2014).

Synthesis and Chemical Applications

The synthesis of this compound derivatives has practical applications in the development of pesticides and other chemicals. Efficient synthesis methods have been developed, emphasizing green chemistry and sustainability (Ying, 2004).

Bioisostere in Drug Design

The 1,2,3-triazole ring, including its chloromethyl derivatives, is used as a bioisostere in drug design. Its structural features enable it to mimic different functional groups, aiding in the synthesis of new active molecules (Bonandi et al., 2017).

Click Chemistry in Drug Discovery

This compound is also significant in click chemistry, a modular approach used extensively in drug discovery. The triazole products from click chemistry are active in associating with biological targets (Kolb & Sharpless, 2003).

Photostabilizers and Industrial Applications

Compounds containing 1,2,3-triazoles, such as this compound, have found industrial applications as corrosion inhibitors, lubricants, dyes, and photostabilizers due to their broad spectrum of biological activities (Ramachary et al., 2008).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(Chloromethyl)-2H-1,2,3-triazole plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of enzyme activity, protein function, and the overall biochemical pathways within cells. For instance, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes, by forming a covalent bond with the thiol group of glutathione .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins or the nitrogen atoms in nucleic acids. This alkylation can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, the binding of this compound to the active site of an enzyme can result in the formation of a covalent adduct, thereby inhibiting the enzyme’s catalytic activity . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while higher doses can lead to significant biochemical and physiological changes. For example, studies in rodents have demonstrated that high doses of this compound can cause toxicity, including liver damage and oxidative stress . These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by phase I and phase II metabolic enzymes, leading to the formation of various metabolites . For instance, cytochrome P450 enzymes can oxidize this compound, while glutathione S-transferase can conjugate it with glutathione, facilitating its excretion. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals or post-translational modifications can direct this compound to particular organelles, where it can exert its biochemical effects. For example, the localization of this compound to the mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis.

Propriétés

IUPAC Name |

2-(chloromethyl)triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGPKCHJKNCEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

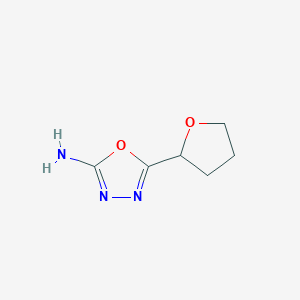

C1=NN(N=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603544 |

Source

|

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-90-2 |

Source

|

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)